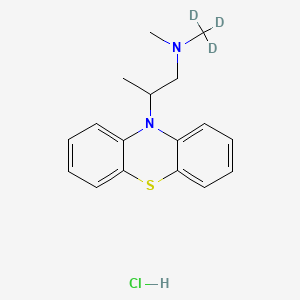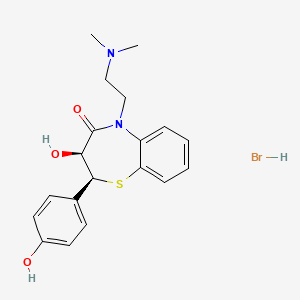
Deacetyl-O-demethyl Diltiazem Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deacetyl-O-demethyl Diltiazem Hydrobromide is a chemical compound with the molecular formula C19H23BrN2O3S and a molecular weight of 439.37 g/mol . This compound is a derivative of Diltiazem, a well-known calcium channel blocker used in the treatment of hypertension and angina . This compound is primarily used in biochemical research, particularly in the study of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyl-O-demethyl Diltiazem Hydrobromide involves several steps, starting with the preparation of the parent compound, Diltiazem. The key steps include:
Deacetylation: The removal of the acetyl group from Diltiazem.
O-demethylation: The removal of the methyl group from the methoxy group.
Hydrobromide formation: The final step involves the formation of the hydrobromide salt.
The reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations. For instance, deacetylation can be achieved using acidic or basic hydrolysis, while O-demethylation often requires the use of demethylating agents such as boron tribromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
化学反应分析
Types of Reactions
Deacetyl-O-demethyl Diltiazem Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
科学研究应用
Deacetyl-O-demethyl Diltiazem Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in biochemical assays to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of high-purity chemicals and as a standard in quality control processes.
作用机制
The mechanism of action of Deacetyl-O-demethyl Diltiazem Hydrobromide is similar to that of its parent compound, Diltiazem. It primarily works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The molecular targets include voltage-sensitive calcium channels, and the pathways involved are related to calcium signaling .
相似化合物的比较
Similar Compounds
Diltiazem: The parent compound, used as a calcium channel blocker.
Desacetyl Diltiazem: A metabolite of Diltiazem with similar pharmacological properties.
N-desmethyl Diltiazem: Another metabolite of Diltiazem, also used in research.
Uniqueness
Deacetyl-O-demethyl Diltiazem Hydrobromide is unique due to its specific structural modifications, which may confer distinct biochemical properties and research applications compared to its parent compound and other metabolites .
属性
IUPAC Name |
(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.BrH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H/t17-,18+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYNULFQEQFAFZ-URBRKQAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


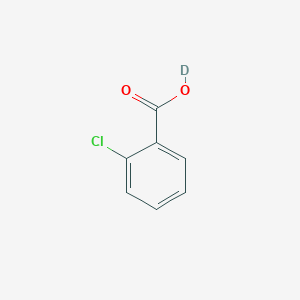
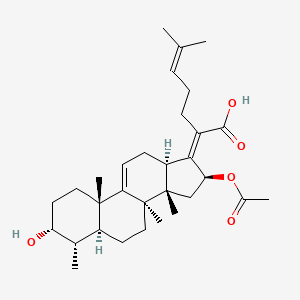
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)
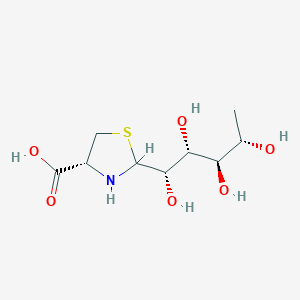
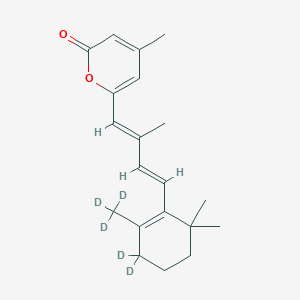
![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)
